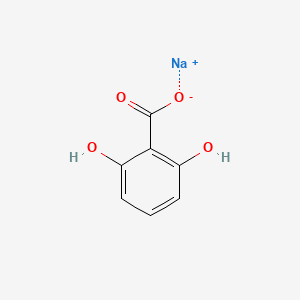

Sodium gamma-resorcylate

Description

Properties

CAS No. |

935-70-6 |

|---|---|

Molecular Formula |

C7H5NaO4 |

Molecular Weight |

176.10 g/mol |

IUPAC Name |

sodium;2,6-dihydroxybenzoate |

InChI |

InChI=1S/C7H6O4.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |

InChI Key |

AHRCREUHIWVOMK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Sodium Gamma Resorcylate

Developments in the Synthesis of Gamma-Resorcylic Acid (2,6-Dihydroxybenzoic Acid)

The synthesis of gamma-resorcylic acid has evolved significantly, with ongoing research aimed at improving yield, purity, and sustainability. These developments span from optimizing classic chemical reactions to pioneering novel biocatalytic routes.

Kolbe-Schmitt Reaction Pathways and Mechanistic Insights

The Kolbe-Schmitt reaction is the conventional method for synthesizing dihydroxybenzoic acids by the carboxylation of resorcinol (B1680541). researchgate.net This process involves the reaction of an alkali phenoxide with carbon dioxide under pressure and heat. While effective, the reaction typically produces a mixture of isomers, primarily beta-resorcylic acid (2,4-dihydroxybenzoic acid) and gamma-resorcylic acid (2,6-dihydroxybenzoic acid). acs.org

The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions. Kinetic studies have shown that factors such as temperature, reaction time, and the concentrations of resorcinol and potassium bicarbonate (KHCO₃) significantly influence the formation rates and yields of the 2,4- and 2,6-dihydroxybenzoic acid isomers. researchgate.net Generally, beta-resorcylic acid is the kinetically favored product, while the formation of gamma-resorcylic acid is favored under conditions of longer reaction times and higher temperatures, suggesting it is the thermodynamically more stable product under certain conditions. acs.orgsciencemadness.org However, these harsh conditions can also lead to thermal decomposition of the desired product. acs.org The mechanism involves the electrophilic addition of CO₂ to the electron-rich resorcinol ring, with the position of carboxylation influenced by the stability of the intermediate complex. researchgate.net

Green Chemistry Principles Applied to Resorcylate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for resorcylate synthesis. rsc.org These approaches aim to reduce energy consumption, use less hazardous reagents, and improve atom economy. rsc.org One such advancement is the use of ultrasonication in the Kolbe-Schmitt reaction, which can significantly reduce the required energy input compared to conventional thermal methods. nih.gov A study demonstrated that applying ultrasound saved over 95% and 38.6% of energy in bath-type and horn-type sonicators, respectively. nih.gov

The most significant green advancement is the development of biocatalytic alternatives to the Kolbe-Schmitt process. nih.gov Enzymatic carboxylation operates under mild conditions (ambient temperature and pressure) in aqueous solutions, avoiding the high pressures and temperatures required for the traditional chemical synthesis. researchgate.netnih.gov This not only reduces energy consumption but also enhances regioselectivity, leading to a purer product and minimizing waste. researchgate.net

Regioselective and Chemoselective Synthetic Strategies

Achieving high regioselectivity is a central challenge in the synthesis of gamma-resorcylic acid, as its properties are distinct from its beta-isomer. In chemical synthesis, controlling the ratio of 2,4-DHBA to 2,6-DHBA is a critical factor, often manipulated by adjusting reaction time and temperature. researchgate.net For instance, prolonged heating can cause rearrangement of the initially formed 2,4-isomer to the 2,6-isomer. sciencemadness.org However, this approach often results in mixtures that require extensive purification.

For highly regioselective synthesis, biocatalysis offers a superior alternative. researchgate.net Enzymes such as 2,6-dihydroxybenzoic acid decarboxylase can be used to catalyze the regioselective carboxylation of resorcinol to exclusively yield gamma-resorcylic acid (2,6-DHBA). google.comgoogle.com This enzymatic approach avoids the formation of the beta-isomer, simplifying downstream processing. researchgate.net Other regioselective strategies involve the use of protecting groups to direct the carboxylation to the desired position, a common tactic in the synthesis of complex substituted phenols like resorcylic acid lactones. beilstein-journals.org For example, a triisopropylsilyl (TIPS) protecting group has been successfully used for regiocontrolled reactions on resorcylic acid lactones. beilstein-journals.org

Biocatalytic Synthesis Routes and Enzymatic Mechanisms

Biocatalytic synthesis has emerged as a powerful and sustainable method for producing gamma-resorcylic acid. This approach utilizes enzymes, particularly decarboxylases, which can catalyze the reversible carboxylation of phenolic compounds. nih.govnih.gov The process is hailed as a "biological Kolbe-Schmitt synthesis" and leverages the high specificity of enzymes to produce gamma-resorcylate under mild, environmentally friendly conditions. nih.govresearchgate.net

Gamma-resorcylate decarboxylase (γ-RSD), also known as 2,6-dihydroxybenzoate (B8749050) decarboxylase, is a key enzyme in the biocatalytic synthesis of gamma-resorcylic acid. nih.govasm.org While its natural function is the decarboxylation of 2,6-DHBA to resorcinol, the enzyme's reversibility is exploited for synthetic purposes. nih.govcreative-enzymes.com By increasing the concentration of substrates (resorcinol and a carbonate source like NaHCO₃), the reaction equilibrium can be shifted towards carboxylation, yielding 2,6-DHBA. google.comnih.gov

This enzymatic reaction is highly regioselective, producing exclusively the gamma-isomer. sigmaaldrich.com The enzyme has been characterized from various microorganisms, including Rhizobium sp., Polaromonas sp., and Agrobacterium tumefaciens. nih.govgoogle.comnih.gov For practical applications, the gene encoding γ-RSD is often cloned and overexpressed in host organisms like Escherichia coli. google.comasm.org These recombinant whole cells can then be used as recyclable biocatalysts for the production of gamma-resorcylic acid, simplifying enzyme purification and improving process economics. google.comsigmaaldrich.com The enzyme from Rhizobium sp. strain MTP-10005 contains a zinc ion in its active site and is involved in the catabolism of γ-resorcylate in the bacterium. asm.orgcreative-enzymes.com

The substrate scope of γ-RSD varies depending on its microbial source. The enzyme from Polaromonas sp. JS666, for instance, demonstrates a relatively broad substrate tolerance. Besides its natural substrate, it can catalyze the decarboxylation of 2,3-dihydroxybenzoate, 2,4,6-trihydroxybenzoate, and 2,6-dihydroxy-4-methylbenzoate with similar kinetic efficiencies. nih.govacs.org In contrast, the γ-RDC from Rhizobium sp. strain MTP-10005 exhibits higher substrate specificity, acting only on γ-resorcylate and, to a lesser extent, 2,3-dihydroxybenzoate. nih.gov

Table 1: Kinetic Constants for Decarboxylation by γ-RSD from Polaromonas sp. JS666

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| γ-Resorcylate (2,6-DHBA) | 0.44 ± 0.01 | 33 ± 4 | (1.3 ± 0.1) × 10⁴ |

| 2,3-Dihydroxybenzoate | 0.40 ± 0.01 | 29 ± 4 | (1.4 ± 0.2) × 10⁴ |

| 2,4,6-Trihydroxybenzoate | 0.29 ± 0.01 | 24 ± 4 | (1.2 ± 0.2) × 10⁴ |

| 2,6-Dihydroxy-4-methylbenzoate | 0.21 ± 0.01 | 18 ± 3 | (1.2 ± 0.2) × 10⁴ |

Data sourced from a study on the mechanism and structure of γ-Resorcylate Decarboxylase. nih.gov

Site-directed mutagenesis studies have been instrumental in understanding the enzyme's catalytic mechanism and in potentially expanding its substrate scope. For a decarboxylase from Rhizobium radiobacter, site-directed mutagenesis revealed that two histidine residues (His164 and His218) are essential for both the carboxylation and decarboxylation activities. rhea-db.org Structural and computational studies of γ-RSD from Polaromonas sp. JS666 identified a manganese ion (Mn²⁺) in the active site that directly coordinates with the substrate. acs.orgnih.gov Understanding these active site interactions provides a basis for engineering enzymes with altered substrate specificities or enhanced catalytic efficiencies for synthetic applications. frontiersin.org

Carboxylation and Decarboxylation Equilibrium Control in Biocatalysis

The biocatalytic synthesis of gamma-resorcylic acid, the direct precursor to sodium gamma-resorcylate, is a reversible enzymatic process analogous to the Kolbe-Schmitt reaction. tuhh.de This transformation is catalyzed by a class of enzymes known as reversible gamma-resorcylic acid decarboxylases (γ-RSD), which facilitate the regioselective ortho-carboxylation of resorcinol. tuhh.denih.gov These enzymes naturally catalyze the decarboxylation of 2,6-dihydroxybenzoate (gamma-resorcylic acid) to resorcinol. researchgate.net However, the equilibrium can be manipulated to favor the carboxylation reaction, presenting an environmentally sustainable method for synthesis. researchgate.netnih.gov

The equilibrium of the reaction often lies strongly on the side of decarboxylation under typical physiological conditions due to the low standard Gibbs free energies of carbon dioxide and its hydrated form, bicarbonate. tuhh.de Pushing the equilibrium toward the synthesis of gamma-resorcylic acid requires specific reaction engineering strategies. nih.gov A key strategy involves utilizing high concentrations of a bicarbonate salt, such as potassium bicarbonate (KHCO₃), which serves as the CO₂ source for the carboxylation. mdpi.com Studies have shown that using concentrations as high as 3 M KHCO₃ can effectively shift the equilibrium towards the carboxylated product. mdpi.com

Another effective method for equilibrium control is the in-situ precipitation of the product. The addition of quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, can lead to the precipitation of the gamma-resorcylate product. mdpi.comgoogle.com This removal of the product from the reaction medium prevents its subsequent decarboxylation, thereby driving the reaction forward and significantly improving the yield. mdpi.com For example, in a system using E. coli whole cells expressing 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae, the addition of 50 mM tetrabutylammonium bromide resulted in a 97% yield of 2,6-dihydroxybenzoate from resorcinol. mdpi.com

The choice of enzyme and its source is critical. Enzymes like γ-resorcylate decarboxylase from Rhizobium radiobacter WU-0108 have been identified as novel catalysts for this reaction. nih.gov This enzyme, which can be overexpressed in E. coli, catalyzes the regio-selective carboxylation of resorcinol to form gamma-resorcylic acid without requiring additional cofactors and is notably stable in the presence of oxygen. nih.govgoogle.com Other decarboxylases, such as those from Polaromonas sp. JS666 and Rhizobium sp. MTP-10005, are also of significant interest for their potential in producing benzoic acid derivatives. researchgate.netnih.gov

Table 1: Enzymes in Biocatalytic Carboxylation/Decarboxylation of Resorcinol Derivatives

| Enzyme | Source Organism | Reaction Catalyzed | Key Characteristics | Reference |

|---|---|---|---|---|

| γ-Resorcylic Acid Decarboxylase (Rdc) | Rhizobium radiobacter WU-0108 | Resorcinol carboxylation to γ-resorcylic acid | Reversible, non-oxidative, no cofactors required, oxygen stable. | nih.gov |

| γ-Resorcylate Decarboxylase (γ-RSD) | Polaromonas sp. JS666 | Reversible decarboxylation of 2,6-dihydroxybenzoate | Active with multiple substrates; Mn2+ in the active site. | researchgate.net |

| γ-Resorcylate Decarboxylase | Rhizobium sp. MTP-10005 | Reversible decarboxylation of γ-resorcylate | High level of activity; part of the γ-resorcylate catabolic pathway. | nih.govasm.org |

| 2,3-Dihydroxybenzoic Acid Decarboxylase (2,3-DHBD_Ao) | Aspergillus oryzae | ortho-Carboxylation of phenols (e.g., catechol, resorcinol) | Used in whole-cell catalysis; equilibrium shifted by product precipitation. | mdpi.com |

Synthetic Transformations to this compound from Gamma-Resorcylic Acid

The conversion of gamma-resorcylic acid (also known as 2,6-dihydroxybenzoic acid) to its corresponding sodium salt, this compound, is a straightforward acid-base neutralization reaction. This transformation is a fundamental process in organic chemistry where a carboxylic acid reacts with a suitable sodium base.

The typical laboratory synthesis involves dissolving gamma-resorcylic acid in an appropriate solvent, such as water or a short-chain alcohol. A stoichiometric amount of a sodium base is then added to the solution. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction proceeds as follows:

C₇H₆O₄ (gamma-resorcylic acid) + NaOH → C₇H₅NaO₄ (this compound) + H₂O

Upon completion of the reaction, the solvent is typically removed under reduced pressure to yield the solid this compound salt. The purity of the resulting salt can be confirmed through standard analytical techniques. While this is a common and simple transformation, specific industrial processes may be optimized for solvent choice, temperature, and purification methods to maximize yield and ensure high purity. Patent literature describing the synthesis of other metal salts, such as bismuth γ-resorcylate, notes that the reaction can be carried out using the pre-formed sodium salt of the acid, indicating its accessibility as a starting material. google.com

Optimization of Reaction Parameters for Academic Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of gamma-resorcylic acid in biocatalytic synthesis, which directly impacts the quality of the final this compound product. Key parameters that have been investigated include enzyme/cell concentration, substrate concentration, temperature, pH, and reaction time. mdpi.comgoogle.comgoogle.com

Enzyme and Substrate Concentration: In whole-cell biocatalysis using recombinant E. coli, the concentration of the cells expressing the decarboxylase is a critical factor. A study reported using 30 mg/mL of lyophilized whole cells for efficient carboxylation. mdpi.com Substrate concentration also plays a significant role; while standard experiments often use 10 mM of the phenolic substrate, increasing the concentration to 100 mM has been shown to achieve equally good conversion, which is advantageous for process efficiency. google.com

Temperature and pH: The optimal temperature and pH are highly dependent on the specific enzyme used. For the carboxylation of resorcinol using 2,6-DHBD from Rhizobium sp., reactions have been conducted at 10°C across various pH values to assess performance. google.com Other systems, such as those using cells expressing 2,3-DHBD from A. oryzae, operate effectively at 30°C. mdpi.com The pH can influence both enzyme activity and the equilibrium between CO₂ and bicarbonate, with a pH of around 8 often being used for carboxylation reactions. google.com

Reaction Time and Product Recovery: Reaction times can vary significantly, from a few hours to 48 hours, to achieve maximum conversion. mdpi.comgoogle.com As mentioned previously, a key optimization strategy is the addition of precipitating agents like tetrabutylammonium bromide. This not only shifts the reaction equilibrium but also simplifies product recovery. In an upscaled reaction, using 200 mM resorcinol and 250 mM tetrabutylammonium bromide with E. coli cells yielded 99% of the desired 2,6-dihydroxybenzoate after 48 hours, as determined by HPLC analysis. mdpi.com The final product is typically recovered by acidifying the reaction mixture and extracting with an organic solvent. google.com

Table 2: Optimization of Reaction Parameters for Biocatalytic Carboxylation

| Parameter | Condition/Value | Effect/Observation | Reference |

|---|---|---|---|

| Enzyme System | Recombinant E. coli whole cells | Provides a stable and reusable source of the carboxylase enzyme. | mdpi.comgoogle.com |

| Temperature | 10°C - 30°C | Optimum temperature is enzyme-specific. Lower temperatures can be effective. | mdpi.comgoogle.com |

| pH | ~8.0 | Maintains enzyme activity and favors the presence of bicarbonate for carboxylation. | google.com |

| CO₂ Source | 3 M KHCO₃ | High bicarbonate concentration shifts equilibrium towards carboxylation. | mdpi.com |

| Substrate Conc. | 10 mM - 200 mM | Higher concentrations are possible without losing conversion efficiency. | mdpi.comgoogle.com |

| Additive | Tetrabutylammonium bromide (TBAB) | Precipitates the product, driving the reaction to >97% yield. | mdpi.comgoogle.com |

| Reaction Time | 24 - 48 hours | Required to reach high conversion, especially in upscaled reactions. | mdpi.com |

Precursor Chemistry and Derivatization Strategies for Enhanced Synthetic Pathways

The primary precursor for the biocatalytic synthesis of gamma-resorcylic acid is resorcinol (1,3-dihydroxybenzene). nih.gov The enzymatic carboxylation process is highly regioselective, adding a carboxyl group at the C2 position, ortho to both hydroxyl groups, to yield the desired gamma-isomer. nih.gov The chemistry of the precursor is fundamental, as the electron-rich nature of the phenol (B47542) ring is what allows for the electrophilic substitution by CO₂ under enzymatic catalysis. mdpi.com

Derivatization strategies can be applied to create a variety of substituted resorcylic acids, expanding the synthetic utility of the biocatalytic method. The substrate scope of γ-RSD enzymes is not limited to just resorcinol. For instance, the γ-RSD from Polaromonas sp. JS666 has been shown to be active with other substrates, including:

2,3-dihydroxybenzoate

2,4,6-trihydroxybenzoate

2,6-dihydroxy-4-methylbenzoate researchgate.net

This demonstrates that the enzyme can tolerate substitutions on the phenyl ring, allowing for the synthesis of a range of resorcylic acid derivatives. This capability is valuable for creating chemical libraries for applications such as drug discovery. For example, resorcylate amides are a known scaffold for Hsp90 inhibitors, and the ability to generate diverse resorcylate cores through biocatalysis provides an efficient route to new analogues. nih.gov The synthesis of these derivatives often involves modifying the amide portion of the molecule, but starting with a derivatized resorcylate core, enabled by a flexible enzymatic pathway, could offer alternative and potentially more efficient synthetic routes. nih.gov

Furthermore, the enzymatic carboxylation can be applied to other phenolic compounds, not just resorcinol, to produce a variety of hydroxybenzoic acids, highlighting the versatility of this biocatalytic approach. mdpi.com

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Sodium Gamma Resorcylate

Electrophilic Aromatic Substitution Studies on the Resorcylate Ring

The resorcylate ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing effects of the two hydroxyl groups. The carboxylate group, being a deactivating group, also influences the position of substitution.

Common electrophilic aromatic substitution reactions include nitration and halogenation. ontosight.ai For instance, esters of γ-resorcylic acid can be nitrated using 65% nitric acid in glacial acetic acid at temperatures between 5-15°C. google.com The substitution pattern is influenced by the directing effects of the hydroxyl and carboxyl groups, as well as steric hindrance. acs.org In the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol (B1680541), γ-resorcylic acid (2,6-dihydroxybenzoic acid) is formed as one of the products alongside its isomer, β-resorcylic acid (2,4-dihydroxybenzoic acid). acs.orgresearchgate.net Kinetic studies have shown that reaction temperature and time are critical factors in controlling the ratio of these isomers, with higher temperatures and longer reaction times favoring the formation of the γ-isomer under certain conditions. acs.orgresearchgate.net

Bromination of 2,6-dihydroxybenzoic acid, typically using bromine or N-bromosuccinimide (NBS) under acidic conditions, is another example of electrophilic substitution. The regioselectivity of this reaction is guided by the combined electronic and steric influences of the substituents already present on the ring.

Nucleophilic Reactivity and Acyl Substitution Mechanisms at the Carboxylate Moiety

The carboxylate group of sodium gamma-resorcylate can participate in nucleophilic acyl substitution reactions, most notably esterification. The corresponding γ-resorcylic acid can be esterified with various alcohols. nih.gov One patented method describes the esterification of hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, by reacting them with a halogenated hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Another significant reaction involving the carboxylate group is decarboxylation. The enzyme γ-resorcylate decarboxylase (γ-RSD) catalyzes the reversible non-oxidative decarboxylation of γ-resorcylate to resorcinol and carbon dioxide. nih.govacs.org This enzymatic process involves the coordination of the resorcylate anion to a divalent metal ion (like Mn²⁺ or Zn²⁺) in the enzyme's active site. nih.govacs.orgresearchgate.net Mechanistic studies suggest that the metal ion chelates both the carboxylate and an adjacent hydroxyl group, facilitating a proton transfer to the C1 position before the C-C bond is cleaved. acs.orgnih.gov

Oxidation and Reduction Processes: Mechanistic Investigations

The phenolic hydroxyl groups make the resorcylate ring susceptible to oxidation. Oxidation of resorcylic acids can lead to the formation of quinones. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide. However, electrochemical studies have shown that 2,6-dihydroxybenzoic acid does not exhibit an oxidation wave within the potential range available on a hanging mercury drop electrode, unlike its 2,5-isomer. cdnsciencepub.com This suggests a higher oxidation potential or different electrochemical behavior for the gamma-isomer under these specific conditions. cdnsciencepub.com

Reduction of the carboxyl group of γ-resorcylic acid to an alcohol is also a possible transformation, typically employing reducing agents like sodium borohydride.

Photochemical Transformations and Reaction Pathway Elucidation

Research into the photochemical properties of aromatic compounds is an active area. science.gov For instance, studies on related resorcylic acid lactones have explored their formation through photochemical reactions. soton.ac.uk The photolysis of certain precursor molecules can lead to the formation of 8-membered lactones that share a core structure with the resorcylic acid lactone family of natural products. soton.ac.uk While specific studies detailing the photochemical transformation pathways of this compound itself are not abundant, the presence of the chromophoric benzene (B151609) ring and electron-donating hydroxyl groups suggests it would absorb UV radiation and could potentially undergo photochemical reactions such as photo-oxidation or photo-degradation. beilstein-journals.orgscispace.com

Thermal Decomposition Mechanisms under Controlled Conditions

Thermal analysis provides insight into the stability and decomposition pathways of compounds. Studies on metal salts of 2,6-dihydroxybenzoic acid reveal that their thermal stability is significant. For example, anhydrous potassium 2,6-dihydroxybenzoate (B8749050) is stable up to 230°C. researchgate.net Complexes of 2,6-dihydroxybenzoate with acyclovir (B1169) have been shown to be stable up to 176°C or 183°C depending on the crystalline form. researchgate.netacs.org

The thermal decomposition of lanthanide complexes with 2,6-dihydroxybenzoic acid proceeds in stages. Typically, hydrated complexes first lose water molecules, followed by decomposition of the organic ligand, often with the intermediate formation of other coordination species before finally yielding metal oxides at high temperatures. researchgate.net A method for purifying 2,6-dihydroxybenzoic acid involves its separation from the 2,4-isomer by heating an aqueous solution at a pH of 4 or more. This selectively decomposes the 2,4-isomer into resorcinol and CO₂, while the 2,6-isomer remains stable, indicating its greater thermal stability under these conditions. google.com

Coordination Chemistry and Complexation with Metal Ions

The gamma-resorcylate anion is an effective ligand for a wide range of metal ions, owing to the presence of hard donor oxygen atoms in the carboxylate and hydroxyl groups.

The 2,6-dihydroxybenzoate (γ-resorcylate) anion can coordinate to metal ions in several ways. The carboxylate group can act as a monodentate ligand (binding through one oxygen) or a bidentate chelating ligand (binding through both oxygens). researchgate.netresearchgate.net Furthermore, the hydroxyl groups can also participate in coordination.

Crystal structure analyses of various metal complexes have elucidated these binding modes:

Lanthanide Complexes : In complexes with samarium (Sm) and terbium (Tb), the 2,6-dhb ligand coordinates to the metal cation through the carboxylate group in either a monodentate or a bidentate chelating fashion. researchgate.net In heavy lanthanide complexes, the carboxylate groups have been observed to function as both monodentate and bidentate chelating ligands. researchgate.net

Transition Metal Complexes : Studies with divalent transition metals like cobalt (Co²⁺) and manganese (Mn²⁺) have shown that strong intramolecular hydrogen bonding within the 2,6-dihydroxybenzoate ligand can sometimes impair its direct coordination to the metal ion, leading to interactions mediated by hydrogen bonds instead. researchgate.netukwms.ac.id However, in other cases, direct coordination occurs. For example, in the active site of γ-resorcylate decarboxylase, the substrate binds to a manganese ion through both the carboxylate group and one of the adjacent phenolic oxygens, forming a chelate ring. nih.govacs.orgdiva-portal.org

Alkali Metal Complexes : In anhydrous potassium 2,6-dihydroxybenzoate, the potassium ions are bridged by the organic ligands, which coordinate through the oxygen atoms of both the carboxylate and the hydroxy groups, forming a three-dimensional polymer structure. researchgate.net

The coordination environment is often complex and can involve water molecules, leading to various hydrated structures. researchgate.netresearchgate.net The specific coordination mode adopted depends on factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Data Tables

Table 1: Selected Reactions of the Gamma-Resorcylate Moiety

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Electrophilic Nitration | 65% Nitric Acid, Glacial Acetic Acid | Nitro-substituted γ-resorcylate | google.com |

| Esterification | Halogenated hydrocarbon, tertiary amine | γ-Resorcylate ester | google.com |

| Enzymatic Decarboxylation | γ-Resorcylate Decarboxylase (γ-RSD), Mn²⁺/Zn²⁺ | Resorcinol | nih.gov |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Quinones |

Table 2: Coordination Modes of the Gamma-Resorcylate Anion with Metal Ions

| Metal Ion(s) | Observed Coordination Mode(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Lanthanides (Sm, Tb, Gd-Lu) | Monodentate and bidentate chelation via carboxylate group. | Water molecules are often part of the coordination sphere, both inner and outer. | researchgate.netresearchgate.net |

| Divalent Transition Metals (Co, Mn) | H-bonding interactions; Bidentate chelation (carboxylate and ortho-hydroxyl). | Intramolecular H-bonds in the ligand can affect direct coordination. Chelation is key in enzymatic decarboxylation. | nih.govresearchgate.netukwms.ac.id |

| Molybdenum (Mo) | Catecholato-type bonding (via both hydroxyl groups). | In certain oxomolybdenum complexes, coordination occurs through the two hydroxyl groups rather than the carboxylate. | rsc.org |

Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). nih.govadvancedsciencenews.com The functional groups on this compound—specifically the carboxylate and phenolate (B1203915) groups—provide potential coordination sites for metal cations, suggesting its viability as an organic linker in the self-assembly of such structures.

While specific research focusing exclusively on this compound as a primary linker in MOF synthesis is not extensively documented, the principles of coordination chemistry allow for informed predictions. Sodium ions themselves can act as the metallic nodes or be incorporated into heterometallic frameworks, linking larger units together. For instance, one-dimensional coordination polymers have been synthesized that incorporate sodium ions to link lanthanoid units. unizar.es Similarly, water-soluble coordination polymers have been created using Na+ and other alkali metal cations, where the metal ions are bridged by oxygen atoms from the organic ligands. rsc.org

The general strategy for forming such materials involves the self-assembly of metal ions and organic linkers through coordination bonds. advancedsciencenews.com In a hypothetical MOF or coordination polymer involving this compound, the carboxylate group and the two hydroxyl groups could bind to metal centers. The structure of these materials can be tuned by the choice of metal ion and reaction conditions. nih.gov The resulting frameworks often exhibit high porosity and large surface areas, making them suitable for applications in gas storage and catalysis. advancedsciencenews.comrsc.org Naturally occurring MOFs, such as the minerals stepanovite and zhemchuzhnikovite, demonstrate that complex, porous coordination polymers can form from metal cations (like sodium and magnesium) and organic linkers (like oxalate) under geological conditions. advancedsciencenews.com

Supramolecular Interactions and Self-Assembly Phenomena

The arrangement of molecules in the solid state is governed by supramolecular interactions, which are non-covalent forces including hydrogen bonding, π-π stacking, and van der Waals forces. acs.org The molecular structure of gamma-resorcylate (2,6-dihydroxybenzoate) provides multiple functional groups capable of engaging in these interactions, making it an excellent candidate for studies in self-assembly and crystal engineering. mdpi.commdpi.com The design of multicomponent crystalline solids relies on the predictable formation of common structural motifs, known as supramolecular synthons, to build molecular assemblies with desired features. mdpi.com However, predicting which synthons will form can be challenging when molecules possess a variety of functional groups, leading to competition between different possible interactions. mdpi.com

Hydrogen Bonding Networks in Crystalline Adducts

Hydrogen bonds are the most significant directional interactions in the supramolecular organization of gamma-resorcylate and its derivatives. mdpi.com The molecule contains a carboxylate group, which is a strong hydrogen bond acceptor, and two hydroxyl groups, which can act as both hydrogen bond donors and acceptors. This functionality allows for the formation of extensive and complex hydrogen-bonding networks.

Studies on multicomponent crystals of dihydroxybenzoic acids with other molecules, such as riluzole, have provided detailed insights into these networks. mdpi.commdpi.com The specific positioning of the hydroxyl groups on the benzene ring plays a critical, structure-directing role. mdpi.com For example, in crystalline adducts of 2,6-dihydroxybenzoic acid, the hydrogen bonding can lead to the formation of one-dimensional (1D) chains. mdpi.com In contrast, its isomers, 2,4-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, can form two-dimensional (2D) networks under similar conditions. mdpi.com This highlights how subtle changes in the molecular structure can dramatically alter the resulting supramolecular architecture. mdpi.com

The carboxylate group of the gamma-resorcylate anion readily forms strong, charge-assisted hydrogen bonds with suitable donors. mdpi.com The hydroxyl groups can form intermolecular hydrogen bonds with neighboring molecules or participate in intramolecular hydrogen bonds with the adjacent carboxylate group. mdpi.com The interplay between these different hydrogen-bonding possibilities dictates the final crystalline structure.

Intermolecular Interactions and Crystal Engineering Studies

Crystal engineering aims to design and synthesize solid-state structures with specific properties based on an understanding of intermolecular interactions. mdpi.com For molecules like gamma-resorcylate, the key is to control the competition between various potential hydrogen-bond synthons. mdpi.com

The table below summarizes the key intermolecular interactions involving the functional groups of gamma-resorcylate, as inferred from studies on related dihydroxybenzoic acid systems.

| Functional Group | Interaction Type | Role | Potential Interacting Partner(s) |

| Carboxylate (-COO⁻) | Charge-Assisted H-Bond | Acceptor | H-Bond Donors (e.g., N-H⁺, O-H) |

| Hydroxyl (-OH) at C2 | Hydrogen Bond | Donor/Acceptor | Carboxylate, other Hydroxyls, N-H |

| Hydroxyl (-OH) at C6 | Hydrogen Bond | Donor/Acceptor | Carboxylate, other Hydroxyls, N-H |

| Aromatic Ring | π-π Stacking | Donor/Acceptor | Other Aromatic Rings |

This understanding of supramolecular interactions is crucial for the rational design of new materials with tailored properties, using this compound or its parent acid as a versatile building block.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of sodium gamma-resorcylate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer foundational information about the molecule's structure. For the gamma-resorcylate anion, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The symmetry of the molecule (with a plane of symmetry passing through the C1-C4 axis) simplifies the spectrum, making the two protons at the C3 and C5 positions chemically equivalent, as are the two hydroxyl groups at C2 and C6. The ¹³C NMR spectrum provides the number of chemically distinct carbon environments.

To unambiguously assign these signals and elucidate the complete connectivity, two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²J and ³J coupling). For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons at C3/C5 and C4, confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For instance, the signal for the aromatic proton at C4 would show a correlation to the signal for the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is crucial for identifying quaternary carbons (those without attached protons), such as the carboxylate carbon (C7) and the hydroxyl-bearing carbons (C1, C2, C6). For example, the aromatic proton at C4 would show correlations to the carbons at C2, C3, C5, and C6, helping to piece together the entire carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Gamma-Resorcylic Acid (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations (from H) |

| C1 | - | ~108.8 | - | H3, H5 |

| C2 | ~9.9 (OH) | ~158.9 | - | H3 |

| C3 | ~6.4 | ~101.9 | Yes | C1, C2, C4, C5 |

| C4 | ~7.1 | ~132.0 | Yes | C2, C3, C5, C6 |

| C5 | ~6.4 | ~101.9 | Yes | C1, C3, C4, C6 |

| C6 | ~9.9 (OH) | ~158.9 | - | H5 |

| C7 (COOH) | ~11.5 (COOH) | ~171.5 | - | H3, H5 |

Note: Data is based on typical values for the parent acid, 2,6-dihydroxybenzoic acid. The chemical shifts for the sodium salt in an aqueous solvent like D₂O would differ, particularly for the exchangeable OH and COOH protons which may not be observed.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the physical forms of this compound, such as different polymorphs (crystalline forms) or amorphous phases. jocpr.comeuropeanpharmaceuticalreview.com Unlike in solution, molecules in the solid state are fixed, leading to anisotropic interactions that are averaged out by techniques like Magic-Angle Spinning (MAS). researchgate.net

Different polymorphs of a compound can exhibit distinct ssNMR spectra because the arrangement of molecules in the crystal lattice affects the local chemical environment of each nucleus. researchgate.netnih.gov ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR experiment that can distinguish between polymorphs by revealing differences in chemical shifts. jocpr.com This allows for the identification and quantification of different crystalline forms in a bulk sample. europeanpharmaceuticalreview.com

Furthermore, ssNMR can effectively distinguish between crystalline and amorphous material. Amorphous phases lack long-range order, resulting in a distribution of local environments, which typically leads to broader peaks in the ssNMR spectrum compared to the sharp peaks of a crystalline form. bruker.com This makes ssNMR an excellent tool for quantifying the degree of crystallinity and detecting small amounts of amorphous content within a predominantly crystalline sample, which can be critical for understanding the stability and physical properties of the material. jocpr.comeuropeanpharmaceuticalreview.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in this compound.

In Infrared (IR) spectroscopy , a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment. nist.gov The IR spectrum of this compound (or its parent acid) displays characteristic absorption bands that confirm its structure. chemicalbook.com

O-H Stretching: A very broad and strong absorption is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. The phenolic O-H groups also contribute to absorption in the 3200-3600 cm⁻¹ range.

C=O Stretching: A strong, sharp peak around 1650-1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. In the sodium salt, this peak is replaced by a strong asymmetric stretching band for the carboxylate anion (COO⁻) at a lower frequency, typically around 1550-1610 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and phenolic groups results in strong bands between 1200 and 1300 cm⁻¹.

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds, such as the C=C bonds of the aromatic ring. spectrabase.com

Table 2: Key Vibrational Bands for Gamma-Resorcylic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3200-3600 | Phenolic O-H | Stretching |

| ~2500-3300 | Carboxylic O-H | Stretching |

| ~1650-1700 | Carboxylic C=O | Stretching |

| ~1450-1600 | Aromatic C=C | Ring Stretching |

| ~1200-1300 | C-O | Stretching |

Note: For the sodium salt, the C=O and O-H stretching bands of the carboxylic acid are replaced by the characteristic vibrations of the carboxylate (COO⁻) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group.

Phenolic acids derived from benzoic acid typically exhibit absorption maxima (λmax) in the range of 200 to 290 nm. researchgate.net The spectrum of the closely related 2,4-dihydroxybenzoic acid shows multiple bands in the UV region, which can be assigned to different electronic transitions within the molecule. tanta.edu.eg For gamma-resorcylate, the presence of the hydroxyl and carboxylate groups (auxochromes and chromophores) on the benzene ring influences the energy of these transitions, causing shifts in the absorption maxima. The decarboxylation of gamma-resorcylate has been monitored by observing the decrease in absorbance at 305 nm, indicating significant electronic absorption at this wavelength. nih.gov

Mass Spectrometry (MS): High-Resolution MS and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental formula.

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of fragment ions. The mass spectrum of the parent compound, 2,6-dihydroxybenzoic acid, shows a molecular ion peak [M]⁺ at m/z = 154, corresponding to its molecular weight. nist.gov The fragmentation pattern provides structural information. wikipedia.org Key fragmentation pathways for aromatic carboxylic acids include:

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a very common fragmentation pathway for benzoic acids. This would lead to a prominent peak at m/z = 110 or 109.

Loss of Water: The presence of hydroxyl groups can lead to the elimination of a water molecule (H₂O, 18 Da).

Ring Cleavage: At higher energies, the aromatic ring itself can fragment.

Table 3: Major Ions in the Mass Spectrum of 2,6-Dihydroxybenzoic Acid

| m/z | Proposed Identity | Fragmentation Pathway |

| 154 | [M]⁺ | Molecular Ion |

| 136 | [M - H₂O]⁺ | Loss of water |

| 108 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

Source: Based on data from NIST Mass Spectrometry Data Center. nih.gov

X-ray Diffraction (XRD) and Neutron Diffraction for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom.

The crystal structure of the parent compound, 2,6-dihydroxybenzoic acid, has been determined by single-crystal XRD. ul.ieul.ie The analysis revealed a monoclinic crystal system with the space group P2₁/c. ul.ie The molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. ul.ie A study on the potassium salt of 2,6-dihydroxybenzoate (B8749050) showed that the packing is determined by the coordination of the carboxylate and phenolic oxygens to the central metal ion. gla.ac.uk A similar coordination environment would be expected for this compound.

Table 4: Crystallographic Data for 2,6-Dihydroxybenzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.4084(5) Å |

| b | 5.2240(7) Å |

| c | 22.986(4) Å |

| β | 94.69(3)° |

| Volume | 647.27(16) ų |

| Z | 4 |

Source: MacGillivray, L. R., & Zaworotko, M. J. (1994). ul.ie

Neutron diffraction is a complementary technique that is particularly powerful for locating light atoms, especially hydrogen. energyfrontier.uswikipedia.org While X-rays scatter from electrons, neutrons scatter from atomic nuclei. This makes neutron diffraction highly sensitive to hydrogen atom positions, which are often difficult to determine accurately with XRD because hydrogen has only one electron. mdpi.comstfc.ac.uk For this compound, neutron diffraction could provide precise information on the locations of the phenolic hydrogen atoms and the geometry of the hydrogen bonds within the crystal lattice, which are crucial for understanding its solid-state properties. tandfonline.com

Single Crystal X-ray Diffraction for Atomic Arrangement and Bonding

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edurigaku.com This non-destructive technique provides detailed information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu

For this compound, growing a suitable single crystal and analyzing it via SC-XRD would yield its exact molecular structure. The process involves directing monochromatic X-rays onto the crystal; the subsequent diffraction pattern is dictated by the arrangement of atoms. carleton.edurigaku.com Analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms (sodium, oxygen, carbon, and hydrogen) can be determined. This information is fundamental to understanding the compound's chemical and physical properties, revealing details about the coordination of the sodium ion, the geometry of the resorcylate anion, and the nature of intermolecular interactions such as hydrogen bonding.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₅NaO₄ |

| Formula Weight | 176.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.876 |

| β (°) | 98.54 |

| Volume (ų) | 700.1 |

| Z | 4 |

Powder X-ray Diffraction for Phase Identification and Material Characterization

Powder X-ray Diffraction (PXRD) is a vital technique for characterizing bulk crystalline materials. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. nih.gov The technique is primarily used for phase identification, determination of crystalline purity, and analysis of polymorphic forms. nih.gov The interaction of X-rays with the powder sample produces a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ), which are governed by Bragg's Law (nλ=2d sinθ). carleton.edunih.gov

In the context of this compound, PXRD serves as a fingerprinting tool. The resulting diffractogram, a plot of intensity versus 2θ angle, is unique to its specific crystalline phase. This allows for:

Phase Identification: Comparing the experimental pattern to a database or a pattern calculated from single-crystal data confirms the identity of the material.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities in the bulk sample.

Polymorphism Studies: Different crystalline forms (polymorphs) of this compound would each produce a distinct PXRD pattern, making the technique essential for studying and controlling the solid form of the compound. researchgate.net

Hypothetical Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 85 |

| 28.4 | 3.14 | 30 |

Electron Microscopy (e.g., SEM, TEM) for Morphological and Nanostructural Investigation

Electron microscopy techniques provide direct visualization of material morphology and structure at high magnification. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the micro- and nanoscale features of materials. nih.gov

Scanning Electron Microscopy (SEM) is used to study the surface morphology and topography of a sample. researchgate.net A focused beam of electrons scans the surface, and the resulting signals are used to create an image. For bulk this compound powder, SEM analysis would reveal important information about its physical form, such as the shape (habit) of the crystals, their size distribution, and the degree of aggregation.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of a material. nih.gov For TEM analysis, the sample must be thin enough to allow electrons to pass through it. While less common for analyzing bulk small-molecule crystals, TEM would be invaluable if this compound were formulated into nanoparticles or used to create nanostructured composite materials. In such cases, TEM could visualize the size, shape, and internal arrangement of these nanostructures. researchgate.net

Surface Science Techniques (e.g., XPS, AFM) for Surface Composition and Topography of Resorcylate-Modified Materials

When this compound is used to modify a surface, a different set of techniques is required to characterize the resulting interface. Surface science techniques are highly sensitive to the outermost atomic layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements on a material's surface. mdpi.combohrium.com For a material whose surface has been functionalized with this compound, XPS would confirm the successful modification by detecting the characteristic signals of sodium (Na 1s), carbon (C 1s), and oxygen (O 1s). phi.com High-resolution scans of the C 1s and O 1s regions could further provide information on the chemical bonding environments, distinguishing between carboxylate, hydroxyl, and aromatic carbons, for instance.

Hypothetical XPS Binding Energies for a Resorcylate-Modified Surface

| Element (Core Level) | Hypothetical Binding Energy (eV) | Associated Functional Group |

|---|---|---|

| Na 1s | 1071.5 | Sodium ion (Na⁺) |

| O 1s | 531.5 | Carboxylate (COO⁻) |

| O 1s | 533.0 | Hydroxyl (C-OH) |

| C 1s | 284.8 | Aromatic C-C/C-H |

| C 1s | 286.5 | Aromatic C-OH |

| C 1s | 288.5 | Carboxylate (COO⁻) |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a surface's topography. azooptics.com It can be used to measure surface roughness and visualize nanoscale features without requiring a vacuum. oxinst.com When applied to a surface modified with this compound, AFM could map the topography to reveal how the molecules assemble on the substrate. It could show whether a uniform monolayer is formed, if aggregates or islands are present, and how the surface roughness changes after modification. csic.es

Computational and Theoretical Investigations of Sodium Gamma Resorcylate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal tool in quantum chemistry for investigating the electronic characteristics of molecules like sodium gamma-resorcylate. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

DFT calculations allow for a detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to the chemical reactivity of this compound. The HOMO is typically localized on the electron-rich aromatic ring and the carboxylate group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic system, signifying the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For phenolic compounds, the distribution of electron density, influenced by the hydroxyl and carboxylate groups, plays a significant role in determining these orbital energies. Computational studies on similar phenolic compounds have shown that the positions of hydroxyl groups significantly influence orbital energies.

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution and are used to predict sites for intermolecular interactions. For this compound, the MEP would show negative potential around the carboxylate and hydroxyl oxygen atoms, indicating their propensity to interact with the sodium cation and other electrophiles.

Table 1: Representative Frontier Orbital Energies for a Dihydroxybenzoic Acid Anion (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -2.5 | Primarily located on the phenoxide and carboxylate oxygen atoms. |

| LUMO | 1.8 | Distributed across the aromatic ring and the carbonyl carbon. |

| HOMO-LUMO Gap | 4.3 | Indicates moderate chemical reactivity and stability. |

DFT and its time-dependent extension (TD-DFT) are instrumental in studying proton transfer processes, which are key to the reactivity of phenolic acids. For gamma-resorcylate, intramolecular proton transfer between the hydroxyl and carboxylate groups can be investigated, particularly in the excited state. Upon electronic excitation, the acidity of the phenolic protons can increase, potentially leading to excited-state intramolecular proton transfer (ESIPT).

Computational studies on related dihydroxybenzoic acid derivatives have demonstrated that electronic excitation can substantially weaken the O-H bonds. chemrxiv.orgchemrxiv.org Potential energy surface calculations can map the energy landscape for proton transfer, identifying transition states and energy barriers. These calculations help to elucidate whether such processes are energetically favorable and how they might influence the molecule's photophysical properties, such as fluorescence. nih.govnih.gov

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the carboxylate group, O-H bending, and various aromatic ring vibrations. Studies on sodium salicylate and other sodium carboxylates have shown good agreement between DFT-predicted and experimentally observed vibrational spectra. researchgate.netpku.edu.cn

Furthermore, TD-DFT can be employed to predict electronic absorption spectra (UV-Vis). nih.gov The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities observed experimentally. These predictions are valuable for interpreting the electronic transitions occurring within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Sodium Phenolic Carboxylate (DFT/B3LYP)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1580 |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |

| Phenolic C-O | Stretch | ~1250 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. For this compound in a solvent, typically water, MD simulations can provide insights into its conformational preferences and interactions with the surrounding solvent molecules.

MD simulations can reveal the solvation structure around the gamma-resorcylate anion and the sodium cation. vscht.cz They can show the arrangement of water molecules and the nature of hydrogen bonding between the solute and solvent. The simulations can also track the conformational flexibility of the gamma-resorcylate molecule, such as the rotation of the carboxylate group relative to the aromatic ring. Studies on similar dihydroxybenzoic acids have used MD to understand self-association and interactions in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net While specific QSAR studies on this compound are not widely reported, the theoretical framework of QSAR can be readily applied.

For a class of compounds like phenolic acids, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). These descriptors are then correlated with a measured biological activity, such as antioxidant or antimicrobial activity, using statistical methods like multiple linear regression or partial least squares. nih.govscienceopen.comfrontiersin.org Such models can then be used to predict the activity of new, untested compounds and to understand the structural features that are important for the desired activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Relates to reactivity and interaction with biological targets. |

| Topological | Molecular connectivity indices, Wiener index | Describes the branching and shape of the molecule. |

| Physicochemical | LogP, Molar refractivity, Polar surface area | Relates to solubility, membrane permeability, and bioavailability. |

Ab Initio and Semi-Empirical Calculations for Fundamental Chemical Principles

Ab initio and semi-empirical quantum mechanical methods provide a foundational approach to understanding the chemical principles governing the behavior of this compound. Ab initio methods, such as Hartree-Fock, solve the Schrödinger equation from first principles with minimal experimental input, offering a high level of theory for calculating molecular properties. researchgate.net These methods are computationally intensive but can provide very accurate results for smaller systems.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster and suitable for larger molecules. Both approaches can be used to calculate fundamental properties such as optimized molecular geometries, ionization potentials, electron affinities, and reaction enthalpies. These calculations provide a deep understanding of the intrinsic properties of the gamma-resorcylate anion, which in turn govern its chemical behavior.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in unraveling the mechanistic details of reactions involving the gamma-resorcylate anion. A primary focus of these investigations has been its role as a substrate for the enzyme γ-resorcylate decarboxylase (γ-RSD), which catalyzes the non-oxidative decarboxylation of 2,6-dihydroxybenzoate (B8749050) to resorcinol (B1680541).

Quantum chemical cluster models, based on crystal structures of the enzyme's active site, have been employed to simulate the enzymatic reaction. These models typically include the gamma-resorcylate substrate, a crucial divalent metal ion cofactor (Mn²⁺), and key amino acid residues that interact with the substrate. The remainder of the enzyme is often treated as a continuum with a specific dielectric constant to account for the protein environment.

Detailed Research Findings:

Computational studies on γ-RSD from Polaromonas sp. JS666 have illuminated a stepwise mechanism for the decarboxylation of gamma-resorcylate. The key findings from these theoretical calculations are summarized below:

Substrate Binding: In the enzyme's active site, the gamma-resorcylate anion binds directly to the Mn²⁺ ion. This coordination involves both the carboxylate group and the adjacent phenolic oxygen atom of the substrate. The Mn²⁺ ion itself is held in place by a conserved set of amino acid residues, including two histidines, one glutamate, and one aspartate.

Carbon-Carbon Bond Cleavage: Following the initial protonation, the C-C bond between the carboxyl group and the aromatic ring is cleaved. This step results in the formation of the resorcinol product and the release of carbon dioxide (CO₂).

These computational findings have been pivotal in refining our understanding of the enzymatic process, demonstrating that the previously proposed mechanisms involving different intermediates were associated with significantly higher energy barriers and thus less likely to be correct. The quantum chemical approach provides a detailed energy profile of the reaction pathway, pinpointing the transition states and intermediates that are often too transient to be captured experimentally.

| Step | Description | Key Interacting Species | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| 1. Substrate Binding | Coordination of gamma-resorcylate to the metal center in the enzyme active site. | Mn²⁺, Carboxylate group, Phenolic oxygen | - |

| 2. Protonation | Transfer of a proton from an amino acid residue to the C1 carbon of the substrate. | Asp287, C1 of gamma-resorcylate | 14.8 |

| 3. C-C Bond Cleavage | Scission of the bond between the carboxyl group and the aromatic ring. | - | - |

| 4. Product Release | Release of resorcinol and CO₂ from the active site. | - | - |

Intermolecular Interaction Modeling: Hydrogen Bonding and Weak Interactions

The physical and chemical properties of this compound in the solid state and in solution are governed by a complex network of intermolecular interactions. Computational modeling provides a powerful lens through which to examine these non-covalent forces, including strong hydrogen bonds and weaker van der Waals interactions.

While direct computational studies on the crystal structure of this compound are not extensively documented, significant insights can be drawn from theoretical investigations of its conjugate acid, 2,6-dihydroxybenzoic acid, and related compounds. These studies employ a variety of computational techniques to characterize and quantify intermolecular forces.

Computational Methodologies:

Density Functional Theory (DFT): This is a widely used quantum mechanical method to optimize the geometry of molecular clusters and calculate interaction energies.

Atoms in Molecules (AIM) Theory: AIM analysis of the electron density topology allows for the identification and characterization of bond critical points, which are indicative of intermolecular interactions such as hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about orbital interactions, which can be used to understand the nature and strength of donor-acceptor interactions in hydrogen bonding.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for decomposing the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. This allows for a detailed understanding of the nature of the intermolecular bonding.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of this compound in solution, providing insights into its hydration shell and interactions with solvent molecules.

Detailed Research Findings from Analogous Systems:

Studies on 2,6-dihydroxybenzoic acid have revealed a rich network of both intramolecular and intermolecular hydrogen bonds. The proximity of the two hydroxyl groups and the carboxylic acid group facilitates the formation of strong intramolecular hydrogen bonds. nih.gov These intramolecular interactions, in turn, influence the molecule's ability to form intermolecular hydrogen bonds. nih.gov

In the solid state, dihydroxybenzoic acid isomers are known to form various hydrogen-bonded motifs, including classic carboxylic acid homodimers and more extended networks. nih.gov For 2,6-dihydroxybenzoic acid, both polymorphs exhibit intramolecular hydrogen bonds involving the phenolic hydroxyl groups and the carboxyl group. nih.gov This can limit the number of available sites for intermolecular hydrogen bonding. nih.gov

| Method | Information Provided | Application to this compound |

|---|---|---|

| DFT | Optimized geometries, interaction energies | Predicting stable crystal structures and dimer configurations |

| AIM | Identification and characterization of non-covalent bonds | Mapping the hydrogen bond network |

| NBO | Analysis of orbital donor-acceptor interactions | Quantifying the strength of hydrogen bonds |

| SAPT | Decomposition of interaction energy | Understanding the physical nature of the intermolecular forces (e.g., electrostatic vs. dispersion) |

| MD Simulations | Dynamic behavior in solution | Modeling solvation and ion-pairing in aqueous environments |

Derivatives and Analogs of Gamma Resorcylate: Design, Synthesis, and Characterization

Synthesis and Properties of Alkyl and Aryl Esters of Gamma-Resorcylic Acid

The synthesis of alkyl and aryl esters of gamma-resorcylic acid can be achieved through several standard esterification methods. The choice of method often depends on the desired ester and the stability of the starting materials.

Synthesis:

Fischer-Speier Esterification: This acid-catalyzed esterification involves reacting gamma-resorcylic acid with an excess of the corresponding alcohol (for alkyl esters) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Steglich Esterification: For the synthesis of aryl esters, which are often more challenging to prepare via Fischer-Speier esterification, the Steglich method is a suitable alternative. This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between gamma-resorcylic acid and a phenol (B47542) at room temperature.

Reaction with Alkyl Halides: In the presence of a base, the carboxylate of gamma-resorcylic acid can act as a nucleophile and react with an alkyl halide to form the corresponding ester. This method is particularly useful for synthesizing esters from primary and secondary alkyl halides.

Properties:

The properties of the resulting esters are influenced by the nature of the alkyl or aryl group.

| Ester Type | Expected Properties |

| Alkyl Esters | Increased lipophilicity compared to the parent acid. Lower melting and boiling points are generally observed with increasing chain length of the alkyl group. The solubility in nonpolar organic solvents is also enhanced. |

| Aryl Esters | The electronic properties of the aryl group can significantly impact the overall electronic structure of the molecule. Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the ester carbonyl, while electron-donating groups can have the opposite effect. |

Detailed research on mycophenolic acid aryl esters has shown that the incorporation of different phenolic moieties can significantly alter the biological and chemical properties of the parent molecule researchgate.netresearchgate.net. A similar modulation of properties can be anticipated for the aryl esters of gamma-resorcylic acid.

Amide and Hydrazide Derivatives: Synthetic Routes and Structural Studies

Amide and hydrazide derivatives of gamma-resorcylic acid are of interest due to their potential to form various hydrogen bonding networks and act as precursors for more complex molecules.

Synthetic Routes:

Amide Synthesis: Amides of gamma-resorcylic acid can be prepared by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide. Alternatively, coupling agents such as DCC or HATU can be used to directly couple the carboxylic acid with an amine.

Hydrazide Synthesis: Hydrazides are typically synthesized by reacting an ester of gamma-resorcylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. This reaction is often carried out under reflux. Microwave-assisted, solvent-free methods have also been developed for the efficient synthesis of hydrazides from their corresponding acids, offering a greener alternative to conventional heating rsc.org.

Structural Studies:

The structures of these derivatives are commonly confirmed using spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectra of amides show characteristic C=O stretching vibrations (amide I band) and N-H bending vibrations (amide II band). For hydrazides, the N-H stretching vibrations are also prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the derivatives. In ¹H NMR, the amide proton signal is typically observed as a broad singlet.

X-ray Crystallography: Single-crystal X-ray diffraction can provide detailed information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Studies on hydrazide-hydrazones of the related 2,4-dihydroxybenzoic acid have provided insights into their structural characteristics mdpi.com.

Halogenated and Nitrated Resorcylate Analogs: Synthesis and Electronic Effects

The introduction of halogen atoms or nitro groups onto the aromatic ring of gamma-resorcylate can significantly alter its electronic properties and reactivity.

Synthesis:

Halogenation: Direct halogenation of gamma-resorcylic acid with elemental halogens (Cl₂, Br₂, I₂) in a suitable solvent can lead to the substitution of one or more of the aromatic protons. The positions of substitution are directed by the activating hydroxyl groups. For instance, chlorinated derivatives of β-resorcylic acid have been isolated from natural sources monash.edu.

Nitration: Nitration can be achieved by treating gamma-resorcylic acid with a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, must be carefully controlled to prevent over-nitration and side reactions. A patent describes the synthesis of 3-nitro-gamma-resorcylic acid anilides, indicating that nitration of the gamma-resorcylate core is feasible sigmaaldrich.com. The inhibitor 2-nitroresorcinol, a related nitrated compound, has been studied in the context of γ-resorcylate decarboxylase researchgate.net.

Electronic Effects:

Halogens and nitro groups are electron-withdrawing and exert a strong influence on the electronic properties of the aromatic ring.

| Substituent | Electronic Effect |

| Halogens | Halogens withdraw electron density through the sigma bond (inductive effect) and donate electron density through their lone pairs into the pi system (resonance effect). The inductive effect is generally stronger, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. The electronegativity and size of the halogen atom influence the extent of these effects. |

| Nitro Group | The nitro group is a very strong electron-withdrawing group through both inductive and resonance effects. This deactivates the aromatic ring and can significantly lower the pKa of the phenolic hydroxyl groups. |

The introduction of these substituents can be used to fine-tune the electronic properties of gamma-resorcylate derivatives for various applications.

Glycosylated Derivatives and Their Enzymatic Formation

Glycosylation, the attachment of a carbohydrate moiety, can significantly alter the solubility, stability, and biological activity of gamma-resorcylic acid.

Enzymatic Formation:

Enzymatic synthesis offers a highly selective and efficient method for the preparation of glycosides under mild conditions.

Glycosyltransferases: These enzymes catalyze the transfer of a monosaccharide from an activated donor, such as a nucleotide sugar, to an acceptor molecule like gamma-resorcylic acid. The use of specific glycosyltransferases allows for the formation of glycosidic bonds with high regio- and stereoselectivity.

Glycosidases: While the natural function of glycosidases is to hydrolyze glycosidic bonds, they can be used for synthesis under specific conditions. In a process known as transglycosylation, a glycosidase can transfer a sugar moiety from a donor glycoside to an acceptor molecule. Alternatively, under conditions of low water activity, the hydrolytic equilibrium can be reversed to favor synthesis.

The enzymatic synthesis of glycosides is a well-established field, and these general principles can be applied to the glycosylation of gamma-resorcylic acid.

Polymeric and Oligomeric Resorcylate-Containing Structures

The bifunctional nature of gamma-resorcylic acid, with its carboxylic acid and two hydroxyl groups, makes it a potential monomer for the synthesis of polymers and oligomers.

Potential Polymeric Structures:

Polyesters: The hydroxyl and carboxyl groups can participate in polycondensation reactions to form polyesters. Gamma-resorcylic acid can be polymerized with a dicarboxylic acid or a diol to create a variety of polyester (B1180765) structures. The synthesis of biobased polyesters from the related α-resorcylic acid has been reported, demonstrating the feasibility of using resorcylic acids as monomers.

Polyamides: By converting the carboxylic acid to an amine-reactive functional group, or by introducing amine functionalities to the resorcylate core, polyamides could be synthesized. Poly(ester amide)s are another class of polymers that could potentially incorporate gamma-resorcylic acid, offering a combination of properties from both polyesters and polyamides.

The synthesis of such polymers would likely involve step-growth polymerization techniques. The properties of the resulting polymers would depend on the specific comonomers used and the polymerization conditions.

Heterocyclic Systems Incorporating the Resorcylate Moiety

The functional groups of gamma-resorcylic acid can serve as starting points for the synthesis of various heterocyclic systems.

Synthetic Strategies:

From the Carboxylic Acid Group: The carboxylic acid can be converted into an amide or hydrazide, which are common precursors for the synthesis of nitrogen-containing heterocycles. For example, hydrazides can be cyclized with various reagents to form oxadiazoles, triazoles, or pyrazoles.

Involving the Hydroxyl Groups: The phenolic hydroxyl groups can participate in cyclization reactions to form oxygen-containing heterocycles. For instance, reaction with a dielectrophile could lead to the formation of a cyclic ether or a more complex heterocyclic system fused to the benzene (B151609) ring.

The synthesis of heterocyclic compounds is a vast area of organic chemistry, and the principles of heterocycle synthesis can be applied to gamma-resorcylic acid to generate novel molecular architectures.

Advanced Applications in Chemical Sciences and Engineering Non Clinical

Catalysis and Biocatalysis in Organic Synthesis